1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine 1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC1520833
InChI: InChI=1S/C21H21N3/c1-2-24-20-8-4-3-7-18(20)19-12-16(9-10-21(19)24)13-23-15-17-6-5-11-22-14-17/h3-12,14,23H,2,13,15H2,1H3
SMILES: CCN1C2=C(C=C(C=C2)CNCC3=CN=CC=C3)C4=CC=CC=C41
Molecular Formula: C21H21N3
Molecular Weight: 315.4 g/mol

1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine

CAS No.:

Cat. No.: VC1520833

Molecular Formula: C21H21N3

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine -

Specification

Molecular Formula C21H21N3
Molecular Weight 315.4 g/mol
IUPAC Name 1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine
Standard InChI InChI=1S/C21H21N3/c1-2-24-20-8-4-3-7-18(20)19-12-16(9-10-21(19)24)13-23-15-17-6-5-11-22-14-17/h3-12,14,23H,2,13,15H2,1H3
Standard InChI Key GAVUWQFIRGBDHN-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C=C2)CNCC3=CN=CC=C3)C4=CC=CC=C41
Canonical SMILES CCN1C2=C(C=C(C=C2)CNCC3=CN=CC=C3)C4=CC=CC=C41

Introduction

Chemical Identity and Structural Features

1-(9-Ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine is characterized by a unique chemical structure consisting of three main components: a 9-ethylcarbazole core, a methanamine linker, and a pyridin-3-ylmethyl substituent. Its fundamental chemical properties are summarized in Table 1.

Table 1. Basic Chemical Identity Information

PropertyValue
Chemical Name1-(9-Ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine
CAS Number880813-30-9
Molecular FormulaC₂₁H₂₁N₃
Molecular Weight315.41 g/mol
Standard PurityNot Less Than (NLT) 97%

The compound features a tricyclic carbazole system with an ethyl group at the 9-position (nitrogen) of the carbazole ring. At the 3-position of the carbazole, a methanamine group is attached that forms a secondary amine with a pyridin-3-ylmethyl group. This structural arrangement creates a molecule with multiple potential interaction sites, including hydrogen bond donors and acceptors, aromatic π-systems, and a basic nitrogen in the pyridine ring .

Structural Relationships and Classification

The compound belongs to the broader family of carbazole derivatives, which have garnered significant attention in medicinal chemistry. Structurally related compounds include simpler derivatives like (9-ethylcarbazol-3-yl)methanamine (C₁₅H₁₆N₂, MW: 224.30 g/mol) and 1-(9H-carbazol-3-yl)-N-methylmethanamine . The structural complexity of 1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine, particularly the inclusion of the pyridine ring, suggests potential for enhanced biological interactions compared to its simpler analogues.

The compound can be classified as:

  • A tertiary amine (considering the nitrogen in the methanamine linker)

  • A carbazole derivative

  • A heterocyclic compound (containing both carbazole and pyridine rings)

  • A potential ligand for biological targets due to its mixed aromatic-aliphatic structure

Physical and Chemical Properties

Physicochemical Characteristics

Based on its molecular structure, 1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine is expected to exhibit specific physicochemical properties that influence its behavior in various environments. Table 2 presents predicted physicochemical properties based on structural analysis.

Table 2. Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Physical StateLikely solid at room temperature
SolubilityLimited water solubility; better solubility in organic solvents
LogPModerately lipophilic (estimated ~4-5)
pKaMultiple pKa values due to basic nitrogens
UV AbsorptionStrong absorption due to extended conjugation
FluorescencePotential fluorescent properties (carbazole feature)

The compound likely exists as a solid at standard temperature and pressure due to its molecular weight and structure. The presence of multiple aromatic rings suggests that it would exhibit limited water solubility but would dissolve well in organic solvents such as dimethyl sulfoxide (DMSO), methanol, or dichloromethane. The nitrogen atoms in the structure, particularly the pyridine nitrogen and the secondary amine nitrogen, confer basic properties to the molecule .

Chemical Reactivity

The chemical reactivity of 1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine is influenced by its functional groups and structural elements. Key reactive sites include:

  • The secondary amine nitrogen, which can participate in nucleophilic substitution reactions

  • The carbazole NH group, which can be deprotonated or alkylated

  • The pyridine nitrogen, which can act as a hydrogen bond acceptor or coordinate with metals

  • The aromatic rings, which can undergo electrophilic aromatic substitution reactions

These reactive centers provide opportunities for chemical modifications and interactions with biological targets. The presence of both nucleophilic and electrophilic sites suggests the potential for diverse chemical transformations.

Synthesis and Characterization

Analytical Characterization

Comprehensive characterization of 1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine would typically involve multiple analytical techniques to confirm its structure and purity. Table 3 outlines key analytical methods that would be employed for characterization.

Table 3. Analytical Characterization Methods

Analytical TechniqueInformation Provided
¹H NMR SpectroscopyProton environments and connectivity
¹³C NMR SpectroscopyCarbon environments and structure confirmation
Mass SpectrometryMolecular weight and fragmentation pattern
Infrared SpectroscopyFunctional group identification
Elemental AnalysisComposition verification
HPLCPurity assessment
X-ray CrystallographyThree-dimensional structure

Specific spectral characteristics would include distinctive signals for the ethyl group at the 9-position of carbazole, the methylene groups linking the aromatic systems, and the aromatic protons of both the carbazole and pyridine rings. Mass spectrometry would show a molecular ion peak at m/z 315, corresponding to the molecular weight of the compound .

Research AreaPotential Application
Medicinal ChemistryDrug discovery for cancer, neurodegenerative diseases, or infections
Chemical BiologyProbes for studying biological mechanisms
Materials ScienceComponents in organic electronic devices
Synthetic ChemistryBuilding blocks for more complex molecules
Fluorescence ImagingPotential fluorescent markers due to carbazole moiety

The structural complexity and multiple functional groups make this compound potentially valuable as a pharmacophore in drug discovery efforts. Its ability to interact with various biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions enhances its potential utility in medicinal chemistry research .

Structure-Activity Relationships

Comparison with Related Compounds

Comparing 1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine with structurally related compounds provides insights into structure-activity relationships. Table 5 presents a comparative analysis of this compound with related structures.

Table 5. Comparison with Related Carbazole Derivatives

CompoundKey Structural DifferencesPotential Impact on Properties
1-(9H-carbazol-3-yl)-N-methylmethanamineLacks ethyl at N-9 position; has methyl instead of pyridinylmethylReduced molecular weight; altered lipophilicity; different biological target interactions
(9-Ethylcarbazol-3-yl)methanamineLacks pyridinylmethyl group; primary amineSimpler structure; different hydrogen-bonding pattern; altered biological activity
9-Ethyl-9H-carbazoleLacks methanamine and pyridinylmethyl groupsBase carbazole scaffold; different physicochemical properties; limited functional groups for interactions

The ethyl group at the N-9 position of the carbazole increases lipophilicity compared to unsubstituted carbazole, potentially enhancing membrane permeability. The pyridinylmethyl group introduces an additional basic nitrogen and aromatic system, creating opportunities for extended interactions with biological targets and changing the electronic properties of the molecule .

Research Challenges and Future Directions

Current Knowledge Gaps

Despite the structural characterization of 1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine, several important knowledge gaps remain:

  • Detailed synthesis protocols and optimization strategies

  • Comprehensive physical property data from experimental measurements

  • Specific biological targets and mechanisms of action

  • Structure-activity relationships based on systematic modifications

  • Toxicological profile and pharmacokinetic properties

Addressing these knowledge gaps would require systematic research efforts across synthetic chemistry, physical chemistry, biochemistry, and pharmacology disciplines.

Future Research Opportunities

The unique structure of 1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine presents several opportunities for future research:

  • Development of efficient synthetic routes with higher yields and environmentally friendly conditions

  • Systematic structural modifications to establish structure-activity relationships

  • Computational studies to predict interactions with potential biological targets

  • Experimental determination of binding affinities for various receptors and enzymes

  • Investigation of applications in materials science, particularly in organic electronics and sensors

These research directions could expand our understanding of the compound's properties and applications, potentially leading to valuable discoveries in medicinal chemistry and materials science.

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